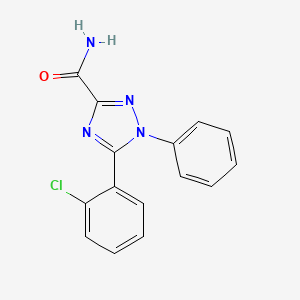
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and a phenyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazole compound . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or chlorophenyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The triazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and as a precursor for other heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It may exhibit antimicrobial, antifungal, or antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antidiabetic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
5-(2-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide: This compound has a similar structure but with the chlorine atom positioned differently on the phenyl ring. It may exhibit different chemical and biological properties due to this structural variation.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound features a dichlorobenzamide structure and may have different reactivity and applications compared to the triazole compound.
Indole derivatives: Compounds containing the indole nucleus may share some biological activities with triazole derivatives but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific triazole ring structure and the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
89010-22-0 |
|---|---|
Fórmula molecular |
C15H11ClN4O |
Peso molecular |
298.73 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O/c16-12-9-5-4-8-11(12)15-18-14(13(17)21)19-20(15)10-6-2-1-3-7-10/h1-9H,(H2,17,21) |
Clave InChI |
GQUAYOWYXNSJHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium](/img/structure/B14147967.png)
![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
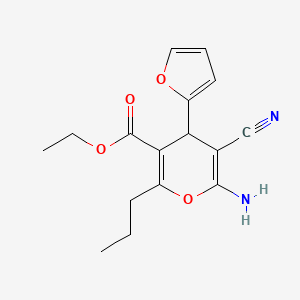
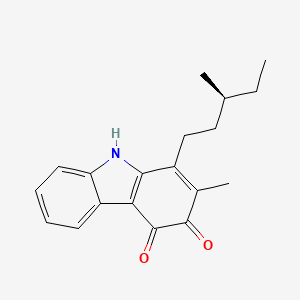
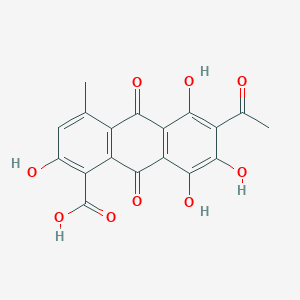
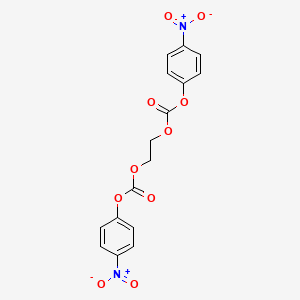
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
